2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide
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Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide is a complex organic compound that features a pyrrole ring and a tetrahydrobenzo[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide typically involves the condensation of 2,5-dimethylpyrrole with a suitable thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.
Reduction: This can be used to reduce any double bonds or functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a variety of functional groups .
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may affect cellular processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound shares a similar pyrrole and thiophene structure but differs in its functional groups.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Another similar compound with a pyrrole ring but attached to a benzoic acid moiety.
Uniqueness
What sets 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide apart is its unique combination of a pyrrole ring and a tetrahydrobenzo[b]thiophene moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3OS |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
InChI |
InChI=1S/C15H19N3OS/c1-9-7-8-10(2)18(9)15-13(14(19)17-16)11-5-3-4-6-12(11)20-15/h7-8H,3-6,16H2,1-2H3,(H,17,19) |
InChI Key |
PJFHORMYIIAALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)NN)C |
Origin of Product |
United States |
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